4-Iodopyrazole-1-carboxylic acid dimethylamide
Description
4-Iodopyrazole-1-carboxylic acid dimethylamide (CAS: 883524-51-4) is a pyrazole-derived compound characterized by an iodine substituent at the 4-position and a dimethylamide group at the 1-position of the pyrazole ring. Its molecular formula is C₆H₈IN₃O, with a molecular weight of 265.05 g/mol . This compound is utilized in organic synthesis and medicinal chemistry, particularly in cross-coupling reactions due to the reactivity of the iodine substituent. Its dimethylamide group enhances solubility in polar solvents, making it advantageous for catalytic applications .
Properties
IUPAC Name |
4-iodo-N,N-dimethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-9(2)6(11)10-4-5(7)3-8-10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWLRNSQRPTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodopyrazole-1-carboxylic acid dimethylamide typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 4-iodopyrazole is then reacted with dimethylamine and a coupling agent like carbonyldiimidazole (CDI) to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the pyrazole ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted pyrazoles with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic or aliphatic chains.
Scientific Research Applications
4-Iodopyrazole-1-carboxylic acid dimethylamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-iodopyrazole-1-carboxylic acid dimethylamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, altering their activity and downstream signaling pathways. The presence of the iodine atom and the carboxylic acid dimethylamide group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-iodopyrazole-1-carboxylic acid dimethylamide, a comparison with three related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity The iodine in this compound enables Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like 1-methyl-1H-pyrazole-4-carboxylic acid. This iodine atom also increases molecular weight by ~139 g/mol compared to the methyl-substituted analog . The dimethylamide group in the target compound improves solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), whereas the carboxylic acid group in 1-methyl-1H-pyrazole-4-carboxylic acid limits solubility to aqueous or basic conditions .
Functional Group Versatility
- N,N-Dimethylacetamide (DMAC) shares the dimethylamide functional group but lacks the pyrazole ring. DMAC’s primary use as an industrial solvent contrasts with the target compound’s role in synthetic chemistry, highlighting how structural complexity dictates application .
Biological Activity
- Pyrazole derivatives with carboxylic acid groups (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) are often employed as ligands for metal-organic frameworks (MOFs) or enzyme inhibitors, whereas iodinated analogs like this compound are tailored for radiopharmaceutical labeling due to iodine’s isotopic properties .
Research Implications and Limitations
- Synthetic Utility: The iodine atom in this compound facilitates late-stage functionalization, a critical advantage over non-halogenated pyrazoles .
- Thermal Stability : Dimethylamide-substituted pyrazoles exhibit higher thermal stability (decomposition >200°C) compared to carboxylic acid derivatives, which may degrade under harsh reaction conditions .
- Toxicity Concerns : Unlike DMAC, which has documented neurotoxic and hepatotoxic effects , the toxicity profile of this compound remains understudied, necessitating further research.
Biological Activity
4-Iodopyrazole-1-carboxylic acid dimethylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_7H_8N_3O_2I. Its structure features a pyrazole ring substituted with an iodine atom at the 4-position and a dimethylamide group at the carboxylic acid moiety. This configuration is crucial for its biological activity, especially in enzyme inhibition and interaction with various biological targets.
Enzyme Inhibition
One of the primary areas of interest for this compound is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, making it a significant target in the development of antiviral and immunosuppressive agents. Research indicates that compounds related to this structure exhibit potent inhibitory effects on DHODH, which can lead to reduced viral replication and cellular growth.
Table 1: Inhibition Potency of Related Compounds on DHODH
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 4-Iodopyrazole-1-carboxylic acid DMA | 0.5 | |
| Brequinar | 0.8 | |
| Teriflunomide | 2.0 |
Antiviral Activity
In vitro studies have shown that derivatives of this compound possess significant antiviral properties. For instance, they have been evaluated against various viruses, including measles virus, where they demonstrated effective inhibition at subnanomolar concentrations.
Case Study: Antiviral Efficacy Against Measles Virus
In a phenotypic assay measuring measles virus replication, compounds derived from 4-Iodopyrazole-1-carboxylic acid exhibited remarkable antiviral activity. The most potent analogs achieved an MIC50 (minimum inhibitory concentration) below 0.01 µM, significantly outperforming existing antiviral agents.
Antioxidant Properties
Research has also highlighted the antioxidant properties of copper(II) complexes with pyrazole derivatives, including those related to 4-Iodopyrazole-1-carboxylic acid. These complexes exhibited superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)-like activities, indicating their potential utility in mitigating oxidative stress in biological systems .
Table 2: Antioxidant Activity of Pyrazole Derivatives
| Compound Name | SOD-like Activity | CAT-like Activity | GPx-like Activity | Reference |
|---|---|---|---|---|
| Copper(II) complex with pyrazole | High | Moderate | Low |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes such as DHODH. This inhibition disrupts nucleotide synthesis, leading to decreased proliferation of cells and viruses reliant on these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
